molecular formula C11H7Cl2NO2 B7786359 2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one

2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one

Cat. No.: B7786359
M. Wt: 256.08 g/mol
InChI Key: PRWRLOPXJYHORY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out in an acidic medium at elevated temperatures, while reduction reactions may require an inert atmosphere and low temperatures.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. Oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups, which can further undergo additional transformations.

Scientific Research Applications

The compound with the identifier “2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new drugs or therapeutic agents.

    Medicine: Research into the compound’s pharmacological properties has shown promise for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of the compound with the identifier “2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. For example, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, altering the receptor’s signaling activity.

Properties

IUPAC Name

2-chloro-3-(2-chlorophenyl)-6-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWRLOPXJYHORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=CC2=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(NC(=CC2=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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